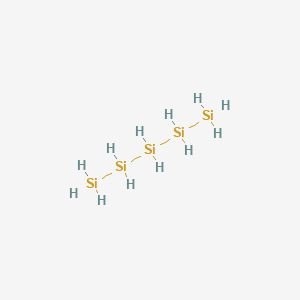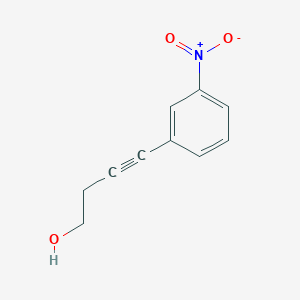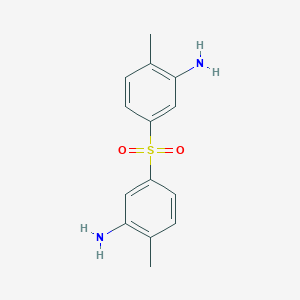![molecular formula C8H13N3O3S2 B14176461 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate CAS No. 921940-78-5](/img/structure/B14176461.png)
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound is characterized by the presence of an azide group, a propyl chain, and an ethoxycarbonothioylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate typically involves the reaction of 3-azidopropanol with ethyl [(ethoxycarbonothioyl)sulfanyl]acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions involving the azide group.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 3-Aminopropyl [(ethoxycarbonothioyl)sulfanyl]acetate.
Substitution: Triazole derivatives when reacted with alkynes.
科学的研究の応用
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate involves its reactivity with various functional groups. The azide group is particularly reactive in click chemistry, where it forms stable triazole rings upon reaction with alkynes. This reactivity is harnessed in various applications, including the synthesis of polymers and bioconjugates .
類似化合物との比較
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the ethoxycarbonothioylsulfanyl group.
3-Azidopropyl 4-cyano-4-[(phenylcarbonothioyl)sulfanyl]pentanoate: Contains a cyano and phenylcarbonothioylsulfanyl group, making it more complex.
Uniqueness
3-Azidopropyl [(ethoxycarbonothioyl)sulfanyl]acetate is unique due to its combination of an azide group and an ethoxycarbonothioylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
特性
CAS番号 |
921940-78-5 |
|---|---|
分子式 |
C8H13N3O3S2 |
分子量 |
263.3 g/mol |
IUPAC名 |
3-azidopropyl 2-ethoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C8H13N3O3S2/c1-2-13-8(15)16-6-7(12)14-5-3-4-10-11-9/h2-6H2,1H3 |
InChIキー |
PJELOBIBAWLFKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=S)SCC(=O)OCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


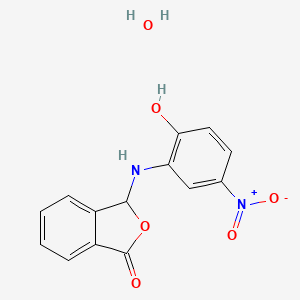
![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
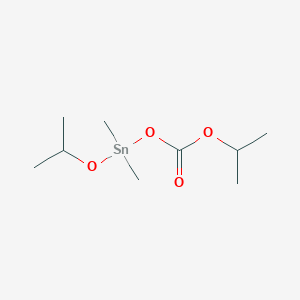
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
